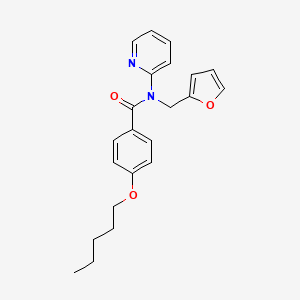
N-(furan-2-ylmethyl)-4-(pentyloxy)-N-(pyridin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(FURAN-2-YL)METHYL]-4-(PENTYLOXY)-N-(PYRIDIN-2-YL)BENZAMIDE is a complex organic compound that features a furan ring, a pentyl ether group, and a pyridine ring attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(FURAN-2-YL)METHYL]-4-(PENTYLOXY)-N-(PYRIDIN-2-YL)BENZAMIDE typically involves multi-step organic reactions. One common approach is to start with the benzamide core and introduce the furan and pyridine substituents through nucleophilic substitution reactions. The pentyl ether group can be introduced via an etherification reaction using pentanol and an appropriate catalyst under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(FURAN-2-YL)METHYL]-4-(PENTYLOXY)-N-(PYRIDIN-2-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzamides depending on the electrophile used.
Scientific Research Applications
N-[(FURAN-2-YL)METHYL]-4-(PENTYLOXY)-N-(PYRIDIN-2-YL)BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(FURAN-2-YL)METHYL]-4-(PENTYLOXY)-N-(PYRIDIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds also feature a benzamide core but with chlorine substituents.
2,2’-Bipyridyl: Contains a pyridine ring and is used as a ligand in coordination chemistry.
4-Methoxyphenethylamine: Features an ether group and is used in organic synthesis.
Uniqueness
N-[(FURAN-2-YL)METHYL]-4-(PENTYLOXY)-N-(PYRIDIN-2-YL)BENZAMIDE is unique due to the combination of its furan, pentyl ether, and pyridine substituents, which confer specific chemical and biological properties not found in the similar compounds listed above.
This detailed article provides a comprehensive overview of N-[(FURAN-2-YL)METHYL]-4-(PENTYLOXY)-N-(PYRIDIN-2-YL)BENZAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C22H24N2O3 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-4-pentoxy-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C22H24N2O3/c1-2-3-6-15-26-19-12-10-18(11-13-19)22(25)24(17-20-8-7-16-27-20)21-9-4-5-14-23-21/h4-5,7-14,16H,2-3,6,15,17H2,1H3 |
InChI Key |
AZWCRQQXEAZPCW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)N(CC2=CC=CO2)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















